1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 646051-17-4
VCID: VC3971349
InChI: InChI=1S/C7H17N3.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-8H2,1H3;1H
SMILES: CN1CCN(CC1)CCN.Cl
Molecular Formula: C7H18ClN3
Molecular Weight: 179.69 g/mol

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride

CAS No.: 646051-17-4

Cat. No.: VC3971349

Molecular Formula: C7H18ClN3

Molecular Weight: 179.69 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride - 646051-17-4

Specification

CAS No. 646051-17-4
Molecular Formula C7H18ClN3
Molecular Weight 179.69 g/mol
IUPAC Name 2-(4-methylpiperazin-1-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C7H17N3.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-8H2,1H3;1H
Standard InChI Key KGJPTLVFRDJLHM-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCN.Cl
Canonical SMILES CN1CCN(CC1)CCN.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a piperazine ring substituted with a methyl group at the 4-position and a 2-aminoethyl side chain, protonated as a hydrochloride salt. This configuration enhances its solubility in polar solvents and stability under physiological conditions. Key structural features include:

PropertyValue
Molecular FormulaC7H18ClN3\text{C}_7\text{H}_{18}\text{ClN}_3
Molecular Weight179.69 g/mol
SMILES NotationCN1CCN(CC1)CCN.Cl
IUPAC Name2-(4-Methylpiperazin-1-yl)ethanamine hydrochloride

The hydrochloride salt form improves crystallinity, facilitating purification and handling in industrial processes .

Physicochemical Properties

1-(2-Aminoethyl)-4-methylpiperazine hydrochloride exhibits moderate hygroscopicity, requiring storage in airtight containers under inert atmospheres . Its solubility profile includes high miscibility in water (>100 mg/mL at 20°C) and ethanol, but limited solubility in nonpolar solvents like hexane. The pKa of the secondary amine group is approximately 9.2, enabling protonation under acidic conditions, which is critical for its reactivity in nucleophilic substitutions .

Synthesis and Industrial Production

Conventional Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Methylation of Piperazine: Reaction of piperazine with formaldehyde and formic acid under reflux yields 4-methylpiperazine. This step achieves 85–90% conversion efficiency under optimized conditions .

  • Aminoethylation: The 4-methylpiperazine intermediate undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K2_2CO3_3), followed by hydrochloride salt formation. The reaction proceeds at 60–80°C with a yield of 72–78% .

Alternative methods include reductive amination of 4-methylpiperazine with acetaldehyde, though this route is less favored due to byproduct formation .

Scale-Up Challenges

Industrial production faces challenges in minimizing residual solvents (e.g., chloroform, ethyl acetate) and unreacted intermediates. Advanced purification techniques, such as recrystallization from ethanol-water mixtures and column chromatography, ensure ≥97% purity . Recent patents emphasize green chemistry approaches, substituting toxic solvents with ionic liquids to improve sustainability .

Pharmaceutical Applications

Neurological Drug Development

The compound’s primary application lies in synthesizing antipsychotics and antidepressants. Its aminoethyl side chain acts as a pharmacophore, enabling interactions with serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors. Key derivatives include:

  • Aripiprazole analogs: These atypical antipsychotics leverage the compound’s piperazine core to modulate receptor partial agonism .

  • SSRI intermediates: The amine group facilitates conjugation with fluorinated aryl groups, enhancing blood-brain barrier permeability .

Metabolic Studies

In vivo studies of related compounds, such as TM208 (a dithiocarbamate derivative), reveal extensive hepatic metabolism involving cytochrome P450 enzymes. Metabolites like M1 (2-aminoethyldithiocarbamate) demonstrate the compound’s role in prodrug activation, with implications for cancer therapy .

Material Science Innovations

Polymer Modification

1-(2-Aminoethyl)-4-methylpiperazine hydrochloride serves as a crosslinking agent in epoxy resins, improving thermal stability (Tg_g increase by 15–20°C) and mechanical strength. Its bifunctional reactivity enables covalent bonding with carboxylated carbon nanotubes, producing composites with enhanced electrical conductivity (102^2–103^3 S/m) .

Coordination Chemistry

The compound forms stable complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) through its amine and piperazine donor sites. These complexes exhibit catalytic activity in Heck coupling reactions, achieving turnover numbers (TON) of up to 104^4 in aryl halide functionalization.

Agrochemical Applications

Herbicide Synergists

Formulations containing 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride show 30–40% enhanced herbicidal activity against Amaranthus retroflexus by inhibiting acetolactate synthase (ALS). Field trials demonstrate a 25% reduction in glyphosate application rates when used as an adjuvant .

Pesticide Stabilization

The compound chelates metal ions in pesticide emulsions, preventing oxidative degradation. Shelf-life studies indicate a 50% reduction in hydrolysis rates for organophosphate formulations stored at 40°C.

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